molecular formula C18H22O5 B3910860 Bis[2-(2-methoxyphenoxy)ethyl] ether CAS No. 66224-00-8

Bis[2-(2-methoxyphenoxy)ethyl] ether

Cat. No.: B3910860
CAS No.: 66224-00-8
M. Wt: 318.4 g/mol
InChI Key: QJACOBOANHYHOM-UHFFFAOYSA-N
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Description

Bis[2-(2-methoxyphenoxy)ethyl] ether: is an organic compound with the molecular formula C18H22O5. It is a white to almost white powder or crystalline solid at room temperature . This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-methoxyphenoxy)ethyl] ether typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with an appropriate etherifying agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the etherification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted ethers .

Mechanism of Action

The mechanism of action of Bis[2-(2-methoxyphenoxy)ethyl] ether involves its interaction with molecular targets through its ether linkages. These interactions can affect various biochemical pathways, depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Bis[2-(2-methoxyphenoxy)ethyl] ether is unique due to its specific methoxyphenoxy groups, which confer distinct chemical properties compared to other similar ethers. This uniqueness makes it particularly valuable in certain scientific and industrial applications .

Properties

IUPAC Name

1-methoxy-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-19-15-7-3-5-9-17(15)22-13-11-21-12-14-23-18-10-6-4-8-16(18)20-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJACOBOANHYHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306361
Record name ST50759461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66224-00-8
Record name NSC175881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50759461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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